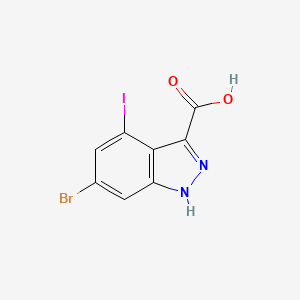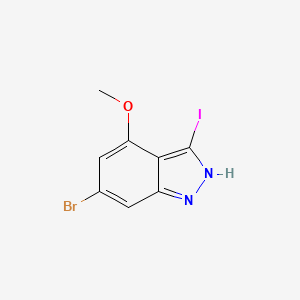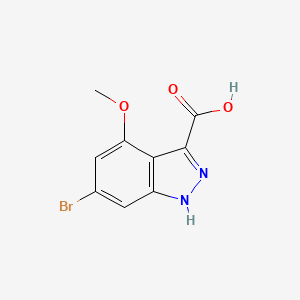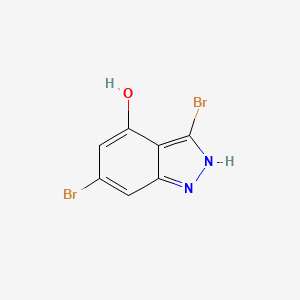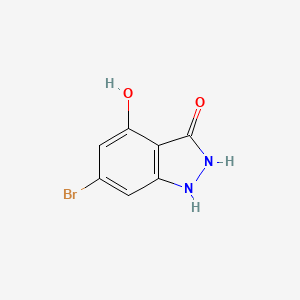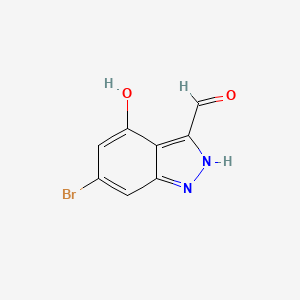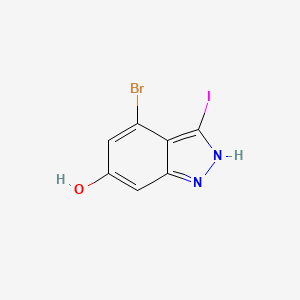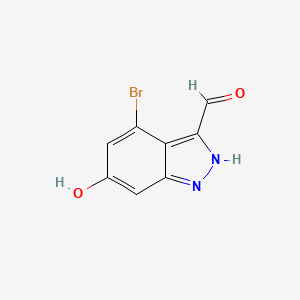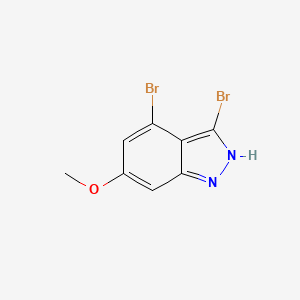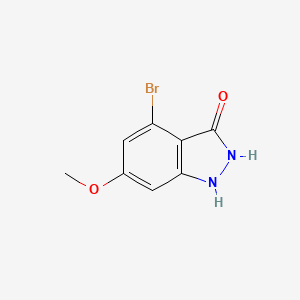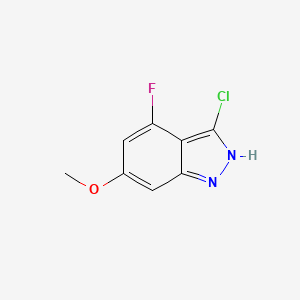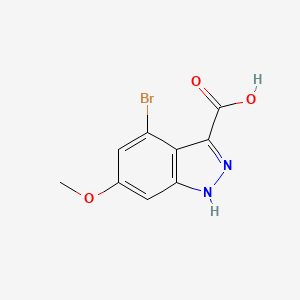
4-bromo-6-methoxy-1H-indazole-3-carboxylic acid
Übersicht
Beschreibung
4-bromo-6-methoxy-1H-indazole-3-carboxylic acid (BRIMICA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BRIMICA belongs to the indazole class of compounds and is known for its potential use in various fields such as pharmacology, medicinal chemistry, and drug discovery.
Wirkmechanismus
The exact mechanism of action of 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-bromo-6-methoxy-1H-indazole-3-carboxylic acid has been shown to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid also inhibits the production of reactive oxygen species (ROS), which are involved in various cellular processes such as aging and inflammation. Additionally, 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid has been shown to decrease the expression of various genes involved in inflammation, such as COX-2 and iNOS.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid is its significant anticancer activity, which makes it a potential candidate for the development of anticancer drugs. Additionally, 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid has been shown to have antibacterial and anti-inflammatory activity, which makes it a potential candidate for the development of antibacterial and anti-inflammatory drugs. However, one of the major limitations of 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid. One of the major future directions is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, the study of the mechanism of action of 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid can provide insights into its potential use in the development of new drugs. Further studies can also be conducted to investigate the potential use of 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid in combination with other drugs for the treatment of cancer, inflammation, and bacterial infections.
Wissenschaftliche Forschungsanwendungen
4-bromo-6-methoxy-1H-indazole-3-carboxylic acid has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to have significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, 4-bromo-6-methoxy-1H-indazole-3-carboxylic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
4-bromo-6-methoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNCYAPBGHVPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-methoxy-1H-indazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



